![molecular formula C19H22N2O3 B2508741 4-{[4-(2-甲氧基苯基)哌嗪-1-基]甲基}苯甲酸 CAS No. 358387-25-4](/img/structure/B2508741.png)

4-{[4-(2-甲氧基苯基)哌嗪-1-基]甲基}苯甲酸

描述

The compound "4-{[4-(2-Methoxyphenyl)piperazin-1-yl]methyl}benzoic acid" is a derivative of arylpiperazine, a class of compounds known for their central nervous system activity and potential as therapeutic agents. Arylpiperazines are often studied for their affinity towards various receptors, such as serotonin and dopamine receptors, which are implicated in numerous neurological disorders .

Synthesis Analysis

The synthesis of arylpiperazine derivatives typically involves the reaction of piperazine with different aromatic compounds. For instance, the synthesis of 4-alkyl-1-(o-methoxyphenyl)piperazines containing a terminal benzotriazole fragment was achieved to study their affinity towards 5-HT1A and 5-HT2 receptors . Similarly, the reaction between ethyl 1-piperazinecarboxylate and 4-fluorobenzoic acid produced 4-[4-(Ethoxycarbonyl)piperazin-1-yl]benzoic acid, which is structurally related to the compound of interest . These methods demonstrate the versatility of piperazine chemistry in generating a wide array of functionalized derivatives.

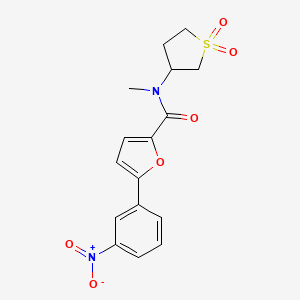

Molecular Structure Analysis

The molecular structure of arylpiperazine derivatives can be elucidated using techniques such as X-ray crystallography. For example, the crystal structure of 4-[4-(ethoxycarbonyl)piperazin-1-yl]benzoic acid revealed that the piperazine ring adopts a chair conformation, and the dihedral angles between the piperazine and benzene rings were determined . This information is crucial for understanding the conformational preferences of the molecule, which can influence its receptor binding and pharmacological profile.

Chemical Reactions Analysis

Arylpiperazine derivatives can undergo various chemical reactions, depending on their functional groups. For instance, the sulfonate reagent synthesized for analytical derivatization in liquid chromatography could be removed after derivatization by acid treatment, demonstrating the chemical reactivity of the piperazine moiety . Additionally, the synthesis of 1-methyl-4-(alkoxyphenyl thiocarbamyl)piperazine hydrochlorides involved the reaction of 1-methyl piperazine with alkoxyphenyl isothiocyanates, showcasing another type of chemical transformation .

Physical and Chemical Properties Analysis

The physical and chemical properties of arylpiperazine derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of substituents like methoxy groups and benzyl fragments can affect these properties and, consequently, the compound's pharmacokinetics and pharmacodynamics. For example, the introduction of bulky substituents can improve the selectivity and affinity of arylpiperazine derivatives towards certain receptors . Understanding these properties is essential for the development of new therapeutic agents.

科学研究应用

神经保护作用

该化合物已被研究用于其神经保护作用。 在一项研究中,发现它对铝诱导的神经毒性具有保护作用 。 该化合物被发现是一种潜在的乙酰胆碱酯酶抑制剂 (AChEI),这可能有助于治疗阿尔茨海默病 。

阿尔茨海默病治疗

该化合物与阿尔茨海默病治疗有关。 据发现,它可以改善用氯化铝处理的大鼠的短期记忆和焦虑水平 。 这表明它有可能用于减轻铝的毒性作用,铝是与阿尔茨海默病相关的因素 。

抗氧化活性

该化合物已被发现具有抗氧化活性。 据观察,它可以防止脂质过氧化和蛋白质损伤,并恢复内源性抗氧化酶的水平 。 这种抗氧化活性可能对与氧化应激相关的各种健康状况有益 。

药代动力学调节

哌嗪是该化合物中的结构基序,已知可以积极调节药物物质的药代动力学特性 。 这可以提高药物的生物利用度和疗效。

抗菌活性

包括该化合物在内的哌嗪衍生物已被发现表现出良好的抗菌活性 。 这表明它有可能用于开发新型抗菌药物 。

抗真菌活性

该化合物与抗真菌活性有关。 据发现,它对白色念珠菌、尖孢镰刀霉、禾谷镰孢和炭疽菌等真菌生物有效 。

各种疾病状态的治疗

哌嗪是该化合物中的一个成分,存在于各种疾病状态的生物活性化合物中,例如抗组胺药、抗寄生虫药、抗真菌药、抗菌药、抗病毒药、抗精神病药、抗抑郁药、抗炎药、抗凝血药、抗肿瘤药和抗糖尿病药 。

帕金森病和阿尔茨海默病的潜在治疗方法

哌嗪环是该化合物中的一个成分,是帕金森病和阿尔茨海默病潜在治疗方法中的一个成分 。 这表明它有可能用于开发治疗这些神经退行性疾病的新方法 。

未来方向

作用机制

Target of Action

The primary target of 4-{[4-(2-Methoxyphenyl)piperazin-1-yl]methyl}benzoic acid is the alpha1-adrenergic receptor (α1-AR) . This receptor is a class of G-protein-coupled receptors (GPCRs) and is associated with numerous neurodegenerative and psychiatric conditions . The α1-ARs are targets for the endogenous neurotransmitters, catecholamines noradrenaline, and epinephrine .

Mode of Action

The compound interacts with its target, the α1-AR, by acting as a ligand . This interaction results in the activation or blockade of these receptors, which is a major therapeutic approach for the treatment of numerous disorders .

Biochemical Pathways

The primary function of α1-AR is the contraction of the smooth muscles in blood vessels, lower urinary tract, and prostate . Therefore, the interaction of 4-{[4-(2-Methoxyphenyl)piperazin-1-yl]methyl}benzoic acid with α1-AR affects these pathways and their downstream effects.

Pharmacokinetics

The absorption, distribution, metabolism, and excretion (ADME) properties of 4-{[4-(2-Methoxyphenyl)piperazin-1-yl]methyl}benzoic acid have been studied using in silico docking and molecular dynamics simulations . These studies identified promising lead compounds and highlighted six compounds that exhibited an acceptable pharmacokinetic profile .

Result of Action

The molecular and cellular effects of 4-{[4-(2-Methoxyphenyl)piperazin-1-yl]methyl}benzoic acid’s action are primarily seen in the contraction of the smooth muscles in blood vessels, lower urinary tract, and prostate . This results in therapeutic effects for numerous disorders such as cardiac hypertrophy, congestive heart failure, hypertension, angina pectoris, cardiac arrhythmias, depression, benign prostate hyperplasia, anaphylaxis, asthma, and hyperthyroidism .

生化分析

Biochemical Properties

4-{[4-(2-Methoxyphenyl)piperazin-1-yl]methyl}benzoic acid plays a significant role in biochemical reactions, particularly as an inhibitor of certain enzymes. It has been shown to interact with acetylcholinesterase, an enzyme responsible for breaking down the neurotransmitter acetylcholine . By inhibiting acetylcholinesterase, 4-{[4-(2-Methoxyphenyl)piperazin-1-yl]methyl}benzoic acid can increase acetylcholine levels, which may have implications for neurological conditions such as Alzheimer’s disease. Additionally, this compound interacts with various proteins and receptors, modulating their activity and influencing cellular processes.

Cellular Effects

The effects of 4-{[4-(2-Methoxyphenyl)piperazin-1-yl]methyl}benzoic acid on cells are diverse and multifaceted. It has been observed to influence cell signaling pathways, particularly those involving neurotransmitters and their receptors . This compound can modulate gene expression, leading to changes in the production of proteins involved in cellular metabolism and function. In neuronal cells, 4-{[4-(2-Methoxyphenyl)piperazin-1-yl]methyl}benzoic acid has been shown to enhance synaptic transmission and improve cognitive functions by increasing acetylcholine levels .

Molecular Mechanism

At the molecular level, 4-{[4-(2-Methoxyphenyl)piperazin-1-yl]methyl}benzoic acid exerts its effects through several mechanisms. It binds to the active site of acetylcholinesterase, inhibiting its activity and preventing the breakdown of acetylcholine . This binding interaction is facilitated by the methoxyphenyl group, which enhances the compound’s affinity for the enzyme. Additionally, 4-{[4-(2-Methoxyphenyl)piperazin-1-yl]methyl}benzoic acid can modulate the activity of other enzymes and receptors, leading to changes in cellular signaling and gene expression.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-{[4-(2-Methoxyphenyl)piperazin-1-yl]methyl}benzoic acid have been studied over various time periods. The compound has shown stability under standard laboratory conditions, with minimal degradation over time . Long-term studies have indicated that prolonged exposure to 4-{[4-(2-Methoxyphenyl)piperazin-1-yl]methyl}benzoic acid can lead to sustained increases in acetylcholine levels and improvements in cognitive function in animal models . The compound’s effects may diminish over extended periods due to potential adaptive responses in cells.

Dosage Effects in Animal Models

The effects of 4-{[4-(2-Methoxyphenyl)piperazin-1-yl]methyl}benzoic acid vary with different dosages in animal models. At low to moderate doses, the compound has been shown to enhance cognitive function and improve memory in rodents . At higher doses, it may exhibit toxic effects, including neurotoxicity and adverse behavioral changes . These findings highlight the importance of determining the optimal dosage for therapeutic applications while minimizing potential side effects.

Metabolic Pathways

4-{[4-(2-Methoxyphenyl)piperazin-1-yl]methyl}benzoic acid is involved in several metabolic pathways, primarily those related to neurotransmitter metabolism . The compound interacts with enzymes such as acetylcholinesterase, modulating their activity and influencing the levels of neurotransmitters like acetylcholine . Additionally, it may affect the metabolism of other biomolecules, leading to changes in metabolic flux and the levels of various metabolites.

Transport and Distribution

Within cells and tissues, 4-{[4-(2-Methoxyphenyl)piperazin-1-yl]methyl}benzoic acid is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the compound’s localization to target sites, where it can exert its biochemical effects. The distribution of 4-{[4-(2-Methoxyphenyl)piperazin-1-yl]methyl}benzoic acid within tissues is influenced by factors such as its lipophilicity and affinity for binding proteins .

Subcellular Localization

The subcellular localization of 4-{[4-(2-Methoxyphenyl)piperazin-1-yl]methyl}benzoic acid is critical for its activity and function. The compound is primarily localized to the cytoplasm and synaptic regions of neuronal cells, where it can interact with acetylcholinesterase and other target proteins . Post-translational modifications and targeting signals may direct 4-{[4-(2-Methoxyphenyl)piperazin-1-yl]methyl}benzoic acid to specific cellular compartments, enhancing its efficacy in modulating cellular processes .

属性

IUPAC Name |

4-[[4-(2-methoxyphenyl)piperazin-1-yl]methyl]benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O3/c1-24-18-5-3-2-4-17(18)21-12-10-20(11-13-21)14-15-6-8-16(9-7-15)19(22)23/h2-9H,10-14H2,1H3,(H,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPXOKVXKHGAASR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1N2CCN(CC2)CC3=CC=C(C=C3)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

42.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID47204611 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(3-benzyl-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(3-methoxybenzyl)acetamide](/img/structure/B2508660.png)

![8-fluoro-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one](/img/structure/B2508662.png)

![ethyl 2-(1-(cyclopropylsulfonyl)azetidine-3-carboxamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate](/img/structure/B2508663.png)

![1-(3-{[2-(Pyrrolidin-1-yl)pyridin-3-yl]oxy}pyrrolidin-1-yl)prop-2-en-1-one](/img/structure/B2508668.png)

![ethyl 1-(1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperidine-4-carboxylate](/img/structure/B2508669.png)

![1-(sec-butyl)-N-cyclohexyl-2-imino-10-methyl-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide](/img/structure/B2508675.png)

![5-(2-chloro-4-fluorobenzyl)-2-(3,4-dimethoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2508677.png)

![2-[3-(methylsulfanyl)phenyl]-4-{3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}phthalazin-1(2H)-one](/img/structure/B2508681.png)